![molecular formula C9H11IN2O B3058872 3-(4-Iodophenyl)-1,1-dimethylurea CAS No. 92317-98-1](/img/structure/B3058872.png)
3-(4-Iodophenyl)-1,1-dimethylurea
Overview
Description
The compound “3-(4-Iodophenyl)-1,1-dimethylurea” belongs to the class of organic compounds known as phenylureas, which are compounds containing a phenyl group linked to a urea group . Ureas are functional groups featuring a carbonyl group flanked by two amine residues. They play a crucial role in the metabolic processes of living organisms .
Synthesis Analysis
While specific synthesis methods for “3-(4-Iodophenyl)-1,1-dimethylurea” are not available, similar compounds such as “N-(4-iodophenyl)-β-alanine derivatives” have been synthesized and studied . The synthesis of these compounds often involves various organic reactions, including condensation and substitution reactions .Scientific Research Applications
Microbial Respiration Indicator
Iodophenylurea: plays a crucial role in assessing microbial respiration rates. Researchers use it as an indicator to estimate electron transport system (ETS) rates. By measuring the reduction of tetrazolium salts, such as INT (2-(4-Iodophenyl)-3-(4-Nitrophenyl)-5-(Phenyl) Tetrazolium Chloride) , scientists can infer the respiratory activity of aquatic bacteria. Despite its toxicity on short timescales, the relationship between reduced INT and respiration rates provides valuable insights into microbial metabolism .
Antiproliferative Activity in Cancer Cells
Novel derivatives structurally related to 3-(4-Iodophenyl)-1H-pyrazole have been explored for their antiproliferative activity. These compounds exhibit potential in inhibiting cancer cell growth. Researchers synthesized and tested them against various cancer cell lines, revealing promising results.
Antibacterial Properties
The chalcone derivative (E)-1-(4-bromophenyl)-3-(4-iodophenyl)prop-2-en-1-one demonstrated good antibacterial activity against S. aureus . Its minimum inhibitory concentration (MIC) was 250 µg/mL. This suggests that Iodophenylurea derivatives could be explored further as antibacterial agents .
Cytotoxic Agents
In the pursuit of cytotoxic agents, novel derivatives containing Iodophenylurea scaffolds have been designed. These compounds exhibit potential cytotoxicity. Their synthesis and characterization provide a foundation for further investigation into their efficacy against cancer cells .
properties
IUPAC Name |
3-(4-iodophenyl)-1,1-dimethylurea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11IN2O/c1-12(2)9(13)11-8-5-3-7(10)4-6-8/h3-6H,1-2H3,(H,11,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXWBCYDYAGDZBL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)NC1=CC=C(C=C1)I | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11IN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00238962 | |
Record name | Urea, N'-(4-iodophenyl)-N,N-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00238962 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Iodophenyl)-1,1-dimethylurea | |
CAS RN |
92317-98-1 | |
Record name | Urea, N'-(4-iodophenyl)-N,N-dimethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092317981 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Urea, N'-(4-iodophenyl)-N,N-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00238962 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,1-DIMETHYL-3-(4-IODOPHENYL)UREA | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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